![molecular formula C8H13NO3 B2487833 N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine CAS No. 180918-12-1](/img/structure/B2487833.png)
N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine
Overview
Description
“N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine” is a chemical compound with the CAS Number: 180918-12-1 . Its IUPAC name is 1,4-dioxaspiro[4.5]decan-8-one oxime . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h7H,1-6H2 . This indicates that the compound has a bicyclic structure with an oxime functional group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.2 . It is a powder at room temperature .Scientific Research Applications
Reductive Amination Studies
1,4-Dioxaspiro[4.5]decan-8-one is utilized in studies involving microwave-assisted reductive amination . This reaction combines a carbonyl compound (such as a ketone or aldehyde) with an amine to form an imine or secondary amine. The compound’s unique structure likely influences the reactivity and selectivity of this process .
Synthesis of 5-Alkoxytryptamine Derivatives
Through a novel aromatization process , this compound can be transformed into a series of fascinating molecules: 5-alkoxytryptamine derivatives . These derivatives include well-known neurotransmitters like serotonin , the sleep-regulating hormone melatonin , and even the intriguing bufotenin . The ability to access these biologically relevant compounds makes 1,4-Dioxaspiro[4.5]decan-8-one valuable in medicinal chemistry and neuropharmacology .
Medicinal Chemistry
Researchers explore the potential of 1,4-Dioxaspiro[4.5]decan-8-one in drug discovery . Its unique spirocyclic structure could serve as a scaffold for designing novel pharmaceutical agents. By modifying functional groups attached to the bicyclic frame, scientists aim to create compounds with specific biological activities, such as receptor agonists or antagonists .
Organic Synthesis
The compound’s reactivity and stability make it a useful building block in organic synthesis . Chemists can incorporate it into more complex molecules, taking advantage of its spirocyclic motif. Whether as a precursor or a key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one contributes to the creation of diverse organic compounds .
Material Science
In the realm of material science , researchers investigate the properties of 1,4-Dioxaspiro[4.5]decan-8-one. Its crystalline nature and potential for self-assembly may lead to applications in supramolecular materials, sensors, or optoelectronic devices. Understanding its behavior at interfaces and in solid-state structures is crucial for advancing material design .
Coordination Chemistry
The compound’s oxygen atoms provide potential coordination sites for metal ions. Researchers explore its behavior in coordination complexes , studying how it interacts with transition metals. These complexes could have applications in catalysis, molecular recognition, or even luminescent materials .
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Mechanism of Action
Mode of Action
It’s known that the compound can be used in a study of microwave-assisted reductive amination .
Biochemical Pathways
The compound is involved in a novel aromatization process, where this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin . These derivatives play crucial roles in various biochemical pathways.
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-9-7-1-3-8(4-2-7)11-5-6-12-8/h10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUVQIFYKYWSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=NO)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine |
Synthesis routes and methods
Procedure details
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